molecular formula C11H13ClN2 B1211577 Epibatidine CAS No. 148152-66-3

Epibatidine

Cat. No.: B1211577
CAS No.: 148152-66-3
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-UHFFFAOYSA-N
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Description

Epibatidine is a potent alkaloid that was first isolated from the skin of the Ecuadorian frog, Epipedobates anthonyi, in 1974 by John W. Daly . This compound is known for its powerful analgesic properties, which are significantly more potent than morphine. This compound’s structure was fully elucidated in 1992, revealing a chlorinated pyridine moiety connected to a 7-azabicyclo[2.2.1]heptane structure .

Mechanism of Action

Target of Action

Epibatidine primarily targets nicotinic acetylcholine receptors (nAChRs) , specifically the neuronal subtypes such as α4β2 and α7 . These receptors are crucial for neurotransmission in the central and peripheral nervous systems, playing roles in cognitive function, pain perception, and muscle contraction.

Mode of Action

This compound acts as an agonist at nAChRs . By binding to these receptors, it mimics the action of acetylcholine, leading to the opening of ion channels and subsequent influx of cations like sodium (Na+) and calcium (Ca2+). This depolarizes the neuron, triggering an action potential and neurotransmitter release .

Biochemical Pathways

The activation of nAChRs by this compound affects several biochemical pathways:

Pharmacokinetics

This compound’s pharmacokinetics involve:

These properties contribute to its high bioavailability and potent effects, but also to its toxicity.

Result of Action

At the molecular level, this compound’s binding to nAChRs results in:

Action Environment

Environmental factors influencing this compound’s action include:

This compound’s potent effects and narrow therapeutic index limit its therapeutic use, but it remains a valuable tool in neuropharmacological research.

: DrugBank : Wikipedia

Biochemical Analysis

Biochemical Properties

Epibatidine plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors and muscarinic acetylcholine receptors. These receptors are integral to the transmission of nerve signals. This compound binds to the alpha-4 beta-2 subtype of nicotinic receptors with high affinity, which is believed to be responsible for its analgesic effects . Additionally, this compound interacts with muscarinic acetylcholine receptors, contributing to its overall pharmacological profile . The nature of these interactions involves the binding of this compound to the receptor sites, which modulates the receptor’s activity and influences downstream signaling pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound binding to nicotinic acetylcholine receptors leads to the opening of ion channels, allowing the influx of sodium and calcium ions. This depolarizes the cell membrane and propagates nerve signals . This compound also affects cell signaling pathways by modulating the activity of these receptors, which can influence gene expression and cellular metabolism. The compound’s interaction with muscarinic acetylcholine receptors can lead to changes in intracellular calcium levels, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nicotinic and muscarinic acetylcholine receptors. At the molecular level, this compound acts as an agonist for these receptors, mimicking the action of acetylcholine. By binding to the receptor sites, this compound induces a conformational change that opens the ion channels, allowing ion flow across the cell membrane . This action results in the depolarization of the neuron and the propagation of nerve impulses. Additionally, this compound’s binding to muscarinic receptors can activate G-protein coupled signaling pathways, leading to various cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its potency can decrease with prolonged exposure to light and air. Studies have shown that this compound can maintain its activity for extended periods when stored properly . Long-term exposure to this compound in in vitro studies has demonstrated sustained receptor activation, which can lead to receptor desensitization and downregulation . In vivo studies have indicated that repeated administration of this compound can result in tolerance, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily affects nicotinic acetylcholine receptors, producing analgesic effects without significant toxicity . At higher doses, this compound can bind to muscarinic receptors, leading to adverse effects such as muscle paralysis and respiratory failure . The therapeutic window for this compound is narrow, with the effective dose being close to the lethal dose . Studies in animal models have shown that careful dosage management is crucial to harnessing the analgesic properties of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolic pathways of this compound involve hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic processes are essential for the detoxification and elimination of this compound, ensuring that it does not accumulate to toxic levels . The interaction of this compound with metabolic enzymes can also influence its pharmacokinetics and overall bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . The compound is also distributed to peripheral tissues, where it interacts with nicotinic and muscarinic receptors. Transporters and binding proteins play a role in the cellular uptake and distribution of this compound, influencing its localization and accumulation within specific tissues . The distribution of this compound is critical for its pharmacological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target receptors. The compound localizes to the cell membrane, where nicotinic and muscarinic acetylcholine receptors are situated . This localization is crucial for its activity, as it allows this compound to interact directly with its receptor targets. Additionally, this compound may undergo post-translational modifications that influence its targeting and function within specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Epibatidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, chiral auxiliaries, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products: The major products formed from these reactions are typically analogues of this compound with modified pharmacological profiles. These analogues are studied for their potential therapeutic applications and reduced toxicity .

Scientific Research Applications

Epibatidine has been extensively studied for its applications in various fields:

Chemistry: In chemistry, this compound serves as a model compound for studying the synthesis of complex alkaloids and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the function of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission .

Medicine: this compound’s potent analgesic properties have made it a subject of interest in pain management research. its high toxicity has limited its therapeutic use. Researchers are developing synthetic analogues with improved safety profiles .

Industry: In the pharmaceutical industry, this compound and its analogues are explored for their potential as new analgesic drugs. The compound’s unique structure and mechanism of action provide valuable insights for drug development .

Comparison with Similar Compounds

Epibatidine is unique due to its high potency and specific receptor interactions. Similar compounds include:

These compounds highlight the potential of this compound analogues in developing new analgesic drugs with better safety profiles.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPRAJRHRHZCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861409
Record name 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-carbo-(-)-menthyloxy pyrrole is prepared from pyrrole and (-)-menthyl chloroformate by the method described above. The chiral pyrrole is treated with the sulfonyl acetylene 22 or 34 as in Example 29 to give a diastereoisomeric mixture of the chiral cycloadduct 7-aza-bicyclo[2.2.1]hepta-2,5-diene derivative. After treatment with sodium amalgam as in Example 30, the diastereoisomeric mixture of 2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene derivatives is obtained. These diastereomers are separated by chromatography to give the d and 1 enantiomers. The optically active intermediates are each reduced and treated with HBr/AcOH to yield optically active epibatidine enantiomers. Similarly, other substituted 7-aza-bicyclo[2,2,1]heptane analogs are prepared from the corresponding chiral pyrroles and chiral cycloadducts.
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Synthesis routes and methods II

Procedure details

(+)-Epibatidine dihydrochloride was treated with triethyl amine (10 eq) in dichloromethane for 1 hour at room temperature and epibatidine was then isolated following standard isolation protocol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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